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Compound of Interest

Compound Name: 1-(1,3,5-Triazin-2-yl)piperazine

Cat. No.: B1349990

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, demonstrating a
broad spectrum of biological activities. This technical guide provides an in-depth overview of
the in vitro evaluation of novel triazine compounds, focusing on their anticancer, antimicrobial,
and antiviral properties. This document summarizes key quantitative data, details common
experimental protocols, and visualizes relevant biological pathways and workflows to support
researchers in the field of drug discovery and development.

Data Presentation: Quantitative Bioactivity of
Triazine Derivatives

The following tables summarize the in vitro biological activity of various novel triazine
compounds as reported in recent literature.

Table 1: In Vitro Anticancer Activity of Triazine
Derivatives
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Compound Cancer Cell
. . Assay Type IC50/GI50 (uM)  Reference
ID/Series Line
Triazine-
. 60 human cancer B
benzimidazole ) Not Specified Nanomolar range  [1]
cell lines

analogs
Compound 8j HelLa MTT 12.3+0.8 [1]
HepG2 MTT 96+04 [1]
A549 MTT 105+1.0 [1]
MCF-7 MTT 11.7+05 [1]
Compound 3d
(1,2,4-triazine-6- -

) A549 Not Specified 0.01-0.31 [1]
mercaptopurine
hybrid)
HT-29 Not Specified 0.01-0.31 [1]
MKN-45 Not Specified 0.01-0.31 [1]
s-triazine Schiff
base derivatives MCF-7 Not Specified 3.29 [2]
(4b)
HCT-116 Not Specified 3.64 [2]
s-triazine Schiff
base derivatives MCF-7 Not Specified Not Specified [2]
(4c)
HCT-116 Not Specified Not Specified [2]
Thiobarbiturate-
based s-triazine HepG2 Not Specified 3.8+ 0.3 ug/mL [2]
hydrazones
HCT-116 Not Specified 1.9+ 0.4 pg/mL [2]
2-methoxy-4-(3- Capan-1 Not Specified 1.4,5.1,5.3 [2]
morpholino-5-
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(arylamino)phen
oxy)benzaldehyd
e derivatives
(110, 11r, 115)

1,3,5-triazine
derivatives (2c, HCT116
3c)

Not Specified

20-27

[3]

SW620 Not Specified

20-27

3]

Compound 11
(morpholine- SW620

functionalized)

Not Specified

5.85

[4]

Compound 5
(morpholine- SwW480

functionalized)

Not Specified

43.12

[4]

SW620 Not Specified

32.83

[4]

Symmetrical di-
substituted

] MCF7
phenylamino-s-

triazines (1la-1c)

Not Specified

1.77-13.46

[5]

C26 Not Specified

1.77-13.46

[5]

Symmetrical di-
substituted

) MCF7
phenylamino-s-

triazines (3b)

Not Specified

6.19

[5]

Symmetrical di-
substituted

] MCF7
phenylamino-s-

triazines (2d)

Not Specified

6.54

[5]

C26 Not Specified

0.38

[5]
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Pyrazolyl-1,3,5-

D MCF 7, MDA-
triazine N
o MB-231, HepG2, Not Specified 5-9 [6]
derivatives (32,
LoVo, K-562

33)

Trisubstituted s-
triazine MCF-7 Not Specified 0.82 [6]
derivative (34)

Trisubstituted LBC3, LN-18, .
o Not Specified 46, 50, 40 [6]
triazine (57) LN-229
Mono-2-
chloroethylamine -
o DLD-1 Not Specified 13.71 [6]
-1,3,5-triazine
derivative (58)
HT-29 Not Specified 17.78 [6]
3,5, 6-
trisubstituted 1,
o C6 MTT 21.0 pg/mL [7]
2, 4-triazine
derivative (4)
3,5, 6-
trisubstituted 1,
MCF-7 MTT 9.5 pg/mL [7]

2, 4-triazine

derivative (5)

Table 2: In Vitro Antimicrobial Activity of Triazine
Derivatives
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. . Zone of
Compound Microorgani L
. Assay Type Inhibition MIC (png/mL) Reference
ID/Series sm
(mm)
Imidazo ) ) -
o E. coli Disc Diffusion 20 15.6 [8]
derivative (3)
Compound 4 S. aureus Disc Diffusion 16 - [8]
E. coli Disc Diffusion 19 3.91 [8]
B. cereus:
] ] o Moderate to 781, S.
Compound 5 Various Disc Diffusion ] [8]
high aureus: 15.6,
E. coli: 1.95
B. cereus:
] ] o Moderate to 391, S.
Compound 9 Various Disc Diffusion ) [8]
high aureus: 3.91,
E. coli: 1.95
Compound 7 B. cereus Not Specified - 15.6 [8]
Compound 6 E. coli Not Specified - 15.6 [8]
Compound ) N
10 E. coli Not Specified - 15.6 [8]
Sulfonated
Copper- S. aureus
Triazine ATCC® Disc Diffusion  Not Specified - 9]
Complexes 25923
1,2)
E. coli
ATCC® Disc Diffusion  Not Specified - [9]
25922
C. albicans
) o ) o Larger than
Ferrozine (clinical Disc Diffusion - [9]
fluconazole
sample)
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2,4,6-
trisubstituted- . N

o B. subtilis Not Specified 3.125 [10]
s-triazine (4d,
4h)
S. aureus Not Specified 6.25 [10]

S.
2,4,6- epidermidis,
trisubstituted- K. Not Specified 6.25 [10]
s-triazine (4n)  pneumoniae,
P. aeruginosa
E. coli Not Specified 3.125 [10]
2,4,6-
trisubstituted-  C. albicans Not Specified 3.125 [10]
s-triazine (49)
Triazine
) C. albicans ] o
sulfonamide Disc Diffusion  13.3+0.6 - [11]
(30 ATCC:10231
c

Table 3: In Vitro Antiviral Activity of Triazine Derivatives
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Compound ] . . EC50/IC50
. Virus Strain  Cell Line Assay Type Reference
ID/Series (nM)
Triazavirine Influenza A N Similar to
] MDCK Not Specified ) ) [12]
(TzZV) viruses rimantadine
Influenza B . .
) MDCK Not Specified  Protective [12]
virus
Influenza A,
Plaque 0.013-0.48
T-705 B, and C MDCK _ [13]
] Reduction pg/mi
viruses
o N Virus Yield
Tricin A (H3N2) Not Specified ) 3.4 [14]
Reduction
_ - Virus Yield
B virus Not Specified ) 4.9 [14]
Reduction
A/Narita N Virus Yield
Not Specified ) 8.2 [14]
(HIN1pdm) Reduction
A/Beijing/32/9 N N
BF-30 Not Specified  Not Specified 7.4 [15]
2 (H3N2)
A/FM/1/47 N N
Not Specified  Not Specified 5.2 [15]
(H1N1)
Oseltamivir-
resistant N N
Not Specified  Not Specified  18.9 [15]
(H275Y,
H1N1)
A/Puerto
Melittin Rico/8/34 Not Specified  Not Specified  0.40 [15]
(H1N1)
3-anhydro-6-
hydroxy- A/WSN/33 N
) ) MDCK Not Specified  0.365 [15]
ophiobolin A (HIN1)
(L435-3)
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Triazine
sulfonamide SARS-CoV-2 Not Specified MTT 2.378 [11]
(3a)

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes reflect the number of viable cells present.

Materials:

» Cancer cell lines

e Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
¢ Triazine compounds (dissolved in a suitable solvent, e.g., DMSO)

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCI)

e 96-well plates

e Microplate reader

Procedure:

o Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 103to 1 x 104
cells/well in 100 pL of complete culture medium. Incubate for 24 hours at 37°C in a
humidified 5% CO2 atmosphere to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the triazine compounds in the culture
medium. After 24 hours, remove the medium from the wells and add 100 pL of the diluted

© 2025 BenchChem. All rights reserved. 8/16 Tech Support
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compounds to the respective wells. Include a vehicle control (medium with the same
concentration of the solvent used to dissolve the compounds) and a blank control (medium
only). Incubate for 48-72 hours.

MTT Addition: After the incubation period, add 10-20 pL of MTT solution to each well and
incubate for another 2-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 uL of
the solubilization solution to each well to dissolve the formazan crystals. Mix gently by
pipetting or shaking on an orbital shaker for 15 minutes.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm
using a microplate reader. A reference wavelength of 630 nm can be used to subtract
background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: %
Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50
value (the concentration of the compound that inhibits 50% of cell growth) is determined by
plotting the percentage of cell viability against the compound concentration.

Kirby-Bauer Disc Diffusion Method for Antimicrobial
Susceptibility

The disc diffusion method is used to determine the susceptibility of bacteria to different

antimicrobial agents.

Materials:

Bacterial strains

Mueller-Hinton agar (MHA) plates

Sterile saline (0.85% NaCl)

Sterile cotton swabs

Paper discs impregnated with known concentrations of the triazine compounds

© 2025 BenchChem. All rights reserved. 9/16 Tech Support
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Standard antibiotic discs (positive control)

Blank discs (negative control)

McFarland turbidity standard (0.5)

Incubator

Procedure:

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a pure culture
and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match
the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess
fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the
entire surface of an MHA plate in three directions, rotating the plate approximately 60
degrees between each streaking to ensure uniform growth.

Disc Application: Aseptically place the paper discs impregnated with the triazine compounds
onto the surface of the inoculated MHA plate. Gently press each disc to ensure complete
contact with the agar. Place the discs far enough apart to prevent the zones of inhibition from
overlapping.

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of
complete inhibition around each disc in millimeters (mm), including the diameter of the disc.

Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the
bacterium to the compound. Results are often compared to those of standard antibiotics.

In Vitro Antiviral Assay (Influenza Virus)

This protocol describes a plague reduction assay to determine the antiviral activity of triazine

compounds against the influenza virus.

Materials:
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e Madin-Darby Canine Kidney (MDCK) cells
 Influenza virus stock

e Dulbecco's Modified Eagle's Medium (DMEM)
o Fetal Bovine Serum (FBS)

o TPCK-treated trypsin

e Triazine compounds

e Agarose or Avicel overlay

o Crystal violet solution

e 6-well or 12-well plates

Procedure:

o Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow until a confluent
monolayer is formed.

 Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of influenza
virus that will produce a countable number of plaques (e.g., 50-100 plague-forming units,
PFU). Incubate for 1 hour at 37°C to allow for virus adsorption.

o Compound Treatment: After incubation, remove the virus inoculum and wash the cells with
PBS. Add an overlay medium (e.g., DMEM with 0.6% agarose or 1.2% Avicel) containing
TPCK-treated trypsin and serial dilutions of the triazine compound.

 Incubation: Incubate the plates at 37°C in a 5% CO: incubator for 2-3 days, or until plaques
are visible.

» Plaque Visualization: After incubation, fix the cells with 4% formaldehyde and then stain with
0.1% crystal violet solution. Gently wash the plates with water to remove excess stain.
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e Plague Counting and Data Analysis: Count the number of plaques in each well. The
percentage of plague reduction is calculated as follows: % Plaque Reduction =[1 - (Number
of plaques in treated wells / Number of plaques in virus control wells)] x 100 The EC50 value
(the effective concentration that reduces the number of plaques by 50%) is determined from
a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially targeted by triazine
compounds and a general experimental workflow for in vitro evaluation.

Signaling Pathway Diagrams

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial",
fontsize=12, bgcolor="#F1F3F4", label="c-Met Signaling Pathway", labelloc="t" |;

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"
I;

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#34A853" ];

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met
Receptor”, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRB2 [label="GRB2",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBCO05", fontcolor="#202124"]; RAF
[label="RAF", fillcolor="#FBBCO05", fontcolor="#202124"]; MEK [label="MEK",
fillcolor="#FBBCO05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBCO05",
fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT
[label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR",
fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

I/l Edges HGF -> cMet [label="Binds and Activates"]; cMet -> GRB2 [label="Recruits"]; GRB2 ->
SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;

cMet -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation;
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cMet -> STAT3 [label="Activates"]; STAT3 -> Proliferation; } Caption: c-Met signaling pathway, a
target for some anticancer triazine derivatives.

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial",
fontsize=12, bgcolor="#F1F3F4", label="Simplified Rad6 Signaling in DNA Damage
Response”, labelloc="t"];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"
I;

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#EA4335" |;

/ Nodes DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124", style="filled, dashed"]; Rad6 [label="Rad6 (E2)", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Rad18 [label="Rad18 (E3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PCNA [label="PCNA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ub_PCNA [label="PCNA-
Ub", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLS [label="Translesion Synthesis (TLS)",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; FANCD2
[label="FANCD?2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_FANCD?2 [label="FANCD2-
Ub", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FA_Pathway [label="Fanconi Anemia (FA)
Pathway", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

/l Edges DNA_Damage -> Rad6; DNA Damage -> Rad18; Rad6 -> PCNA [dir=none]; Rad18 -
> PCNA; PCNA -> Ub_PCNA [label="Monoubiquitination"]; Ub_PCNA -> TLS; Rad6 ->
FANCD?2 [dir=none]; Rad18 -> FANCD2; FANCD2 -> Ub_FANCD2
[label="Monoubiquitination"]; Ub_FANCD2 -> FA_Pathway; } Caption: Rad6-mediated DNA
damage response pathway, a target for anticancer triazines.

dot { graph [ rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, fontname="Arial",
fontsize=12, bgcolor="#F1F3F4", label="Dihydrofolate Reductase (DHFR) Inhibition",
labelloc="t"];

node [ shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1.5, color="#202124"

l;

edge [ fontname="Arial", fontsize=9, penwidth=1.5, color="#4285F4" |,
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/ Nodes DHF [label="Dihydrofolate (DHF)", fillcolor="#FBBCO05", fontcolor="#202124"]; DHFR
[label="Dihydrofolate Reductase (DHFR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; THF
[label="Tetrahydrofolate (THF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thymidylate
[label="Thymidylate Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124",
style="filled, dashed"]; Purine [label="Purine Synthesis", shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124", style="filled, dashed"]; DNA [label="DNA Synthesis", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"]; Triazine_Inhibitor
[label="Triazine Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DHF -> DHFR; DHFR -> THF; THF -> Thymidylate; THF -> Purine; Thymidylate ->
DNA; Purine -> DNA; Triazine_Inhibitor -> DHFR [label="Inhibits", color="#EA4335"]; } Caption:
Mechanism of action of triazine-based DHFR inhibitors.

Experimental Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and
1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nim.nih.gov]

4. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer
Potential Against Colorectal Cancer [mdpi.com]

5. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in
vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F
[pubs.rsc.org]

6. mdpi.com [mdpi.com]

7. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b1349990?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/372410340_In-vitro_Evaluation_of_Triazine_Scaffold_for_Anticancer_Drug_Development_A_Review
https://www.researchgate.net/figure/IC-50-Values-of-the-Derivatives-in-Three-Cancer-Cell-Lines-as-Measured-Using-the-MTT_tbl1_342402422
https://pmc.ncbi.nlm.nih.gov/articles/PMC7919653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7919653/
https://www.mdpi.com/1420-3049/30/11/2437
https://www.mdpi.com/1420-3049/30/11/2437
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08508f
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08508f
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08508f
https://www.mdpi.com/1424-8247/15/2/221
https://www.researchgate.net/publication/312547243_Synthesis_of_novel_3_5_6-trisubstituted_triazine_derivatives_and_their_biological_activity_evaluation_as_potential_antitumor_and_anti-inflammatory_agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based
compounds via DFT and molecular docking - PMC [pmc.ncbi.nim.nih.gov]

9. Synthesis, Characterization, and Antimicrobial Activity of Novel Sulfonated Copper-
Triazine Complexes - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]

11. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-
SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]

12. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-
Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

13. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC
[pmc.ncbi.nlm.nih.gov]

14. Anti-influenza virus activity of tricin, 4',5,7-trihnydroxy-3',5'-dimethoxyflavone - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [In Vitro Evaluation of Novel Triazine Compounds: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349990#in-vitro-evaluation-of-novel-triazine-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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